![molecular formula C22H31FO3 B1200880 2alpha-Fluorotestosterone propionate CAS No. 7516-38-3](/img/structure/B1200880.png)
2alpha-Fluorotestosterone propionate
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Overview
Description
2alpha-Fluoro-17beta-hydroxyandrost-4-en-3-one propionate is a steroid ester.
Scientific Research Applications
Androgenic and Estrogenic Effects
2alpha-Fluorotestosterone propionate has been studied for its androgenic and estrogenic effects. Nordeen and Yahr (1981) investigated its impact on sexual behavior in rats, revealing that even at low doses, it maintained aspects of male sexual behavior and influenced gonadotropin secretion and sexual development. This study highlighted 2alpha-fluorotestosterone propionate's ability to activate male behavior and defeminize development by translocating estrogen receptors in the brain, possibly via an aromatized metabolite (Nordeen & Yahr, 1981).
Erythropoietic Activity
Molinari and Rosenkrantz (1971) explored the erythropoietic activity of various testosterone derivatives, including 2alpha-fluorotestosterone propionate. Their research indicated that this compound could initiate simultaneous erythropoietic and androgenic activity, suggesting its potential utility in therapies requiring such dual effects (Molinari & Rosenkrantz, 1971).
Inhibition of Aromatase Cytochrome P450
Kellis and Vickery (1990) studied the interaction of 2alpha-fluorotestosterone with aromatase cytochrome P450, finding that it acts as a competitive inhibitor of the enzyme. This inhibition might potentiate its androgenic properties in vivo by lowering estrogen levels, making it a significant compound for studying androgen-estrogen interactions (Kellis & Vickery, 1990).
Aromatization and Androgen Stimulation in Rats
Yahr and Gerling (1978) found that 2alpha-fluorotestosterone stimulated sexual behavior in both male and female rats, challenging the traditional views on the structures of androgens determining behavioral effectiveness. Their research suggests that the structures of androgens, rather than their abilities to be aromatized, determine their effectiveness in influencing behavior (Yahr & Gerling, 1978).
properties
CAS RN |
7516-38-3 |
---|---|
Product Name |
2alpha-Fluorotestosterone propionate |
Molecular Formula |
C22H31FO3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(2R,8R,9S,10R,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H31FO3/c1-4-20(25)26-19-8-7-15-14-6-5-13-11-18(24)17(23)12-22(13,3)16(14)9-10-21(15,19)2/h11,14-17,19H,4-10,12H2,1-3H3/t14-,15-,16-,17+,19-,21-,22-/m0/s1 |
InChI Key |
DKDMFHJMQAAUII-UNIYACPOSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)F)C |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)F)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)F)C |
Other CAS RN |
7516-38-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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